N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the sulfonyl group could be introduced using a sulfonyl chloride in the presence of a base . The thioether group could be formed via a nucleophilic substitution reaction . The exact synthesis route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, amine, and thioether groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amine group could participate in acid-base reactions, while the sulfonyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Antineoplastic Activities
This compound, due to its structural relation to nicotinamides, has been involved in the synthesis and evaluation for antineoplastic activities, particularly against leukemia and carcinoma, demonstrating moderate activity in preliminary screenings. The structural modification and diversity among nicotinamides have been explored for their potential in cancer therapy and as apoptosis inducers in various cancer cell lines, including breast cancer and resistant cancer strains (Ross, 1967).
Antibacterial and Antifungal Applications
Nicotinamide derivatives have shown promising antibacterial and antifungal activities, suggesting the potential of N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide in microbial inhibition. This is supported by the synthesis of various nicotinamide derivatives that displayed potent in vitro antifungal activity against pathogens like Candida albicans, indicating the role of these compounds in developing new antifungal agents (Ni et al., 2017).
Corrosion Inhibition
In addition to therapeutic applications, nicotinamide derivatives, including those structurally related to the compound of interest, have been investigated for their corrosion inhibition effects on metals in acidic solutions. This research highlights the versatility of nicotinamide derivatives in industrial applications, particularly in protecting metals from corrosion, demonstrating that these compounds can serve dual purposes in both biomedical and industrial fields (Chakravarthy et al., 2014).
Structural Characterization and Biological Implications
The structural characterization of nicotinamide derivatives, including their interactions with biological molecules, has been pivotal in understanding their mechanism of action. Studies have focused on elucidating the crystal structure of these compounds and their biochemical properties, which are fundamental in assessing their potential as therapeutic agents or in other scientific applications (Burnett et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-ethylphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-3-17-5-4-6-19(15-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-18(24)8-10-20/h4-10,15-16H,3,11-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZYSVYQNGWKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |
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